Reduced Amine Basicity (pKa) Compared to Non-Fluorinated and Chlorinated Analogs
The 6-fluoro substituent lowers the pKa of the THIQ amine compared to non-fluorinated analogs, resulting in a more favorable protonation state at physiological pH. This property is critical for optimizing target selectivity and oral bioavailability .
| Evidence Dimension | Amino pKa (predicted) |
|---|---|
| Target Compound Data | 8.24 ± 0.20 |
| Comparator Or Baseline | 2-Methyl-1,2,3,4-tetrahydroisoquinoline (non-fluorinated): pKa ~9.66 ± 0.20 ; 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline: pKa not reported, but basicity expected to be similar to non-fluorinated parent due to chlorine's lower electronegativity [1] |
| Quantified Difference | ~1.42 log unit reduction relative to non-fluorinated analog |
| Conditions | Predicted using ACD/Labs Percepta platform |
Why This Matters
A lower pKa reduces protonation at physiological pH, which can enhance membrane permeability and mitigate off-target binding to basic amine-sensitive receptors such as α2-adrenoceptors.
- [1] Grunewald GL, et al. J Med Chem. 2006;49(10):2939-2952. View Source
